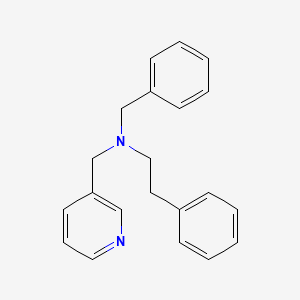
N-methyl-N-(2-nitrobenzyl)-1-butanamine
説明
N-methyl-N-(2-nitrobenzyl)-1-butanamine, commonly known as NBMI, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the family of compounds known as chelators, which are molecules that can bind to metal ions and remove them from the body. NBMI has been shown to have a high affinity for toxic metals such as mercury, lead, and cadmium, making it a promising candidate for the treatment of heavy metal toxicity.
作用機序
NBMI works by binding to metal ions and forming stable complexes that are excreted from the body. It has a high affinity for toxic metals such as mercury, lead, and cadmium, which allows it to effectively remove these metals from the body. NBMI has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
NBMI has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to effectively reduce levels of toxic metals in the body, as well as reduce oxidative stress and inflammation. NBMI has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using NBMI in lab experiments is its high affinity for toxic metals, which allows for effective removal of these metals from biological samples. NBMI is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using NBMI in lab experiments is its potential to interfere with other metal-dependent processes in the body. Careful consideration should be given to the experimental design to avoid any unintended effects.
将来の方向性
There are several potential future directions for research on NBMI. One area of interest is in the development of new chelators based on the structure of NBMI. These compounds may have improved properties such as increased selectivity for certain metals or improved pharmacokinetics. Another area of interest is in the development of new therapeutic applications for NBMI, such as in the treatment of neurodegenerative diseases or cancer. Additionally, further research is needed to fully understand the potential risks and benefits of NBMI in human subjects.
科学的研究の応用
NBMI has been the subject of several scientific studies investigating its potential therapeutic applications. One of the most promising areas of research is in the treatment of heavy metal toxicity. NBMI has been shown to bind to toxic metals such as mercury, lead, and cadmium, and remove them from the body. This makes it a potential treatment option for individuals who have been exposed to high levels of these metals.
特性
IUPAC Name |
N-methyl-N-[(2-nitrophenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-9-13(2)10-11-7-5-6-8-12(11)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBXJLBPNIXSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5426112 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851694.png)

![(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3851707.png)

![ethyl 4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851715.png)
![1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3851735.png)
![2-[benzyl(3-bromo-4-fluorobenzyl)amino]ethanol](/img/structure/B3851738.png)
![6-chloro-3-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B3851758.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3851781.png)
![1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-3-piperidinol](/img/structure/B3851785.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinol](/img/structure/B3851793.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-6-ethyl-2-morpholin-4-ylpyrimidin-4-amine](/img/structure/B3851795.png)
![(3,4-dichlorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B3851798.png)